Neotame

Description

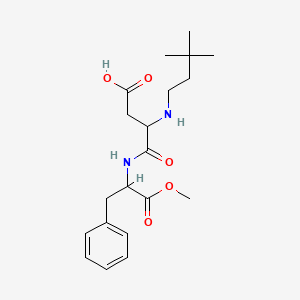

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIAVLHNDJUHFG-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167950 | |

| Record name | Neotame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to off-white powder | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

4,75 % (w/w) at 60 °C in water, soluble in ethanol and ethyl acetate | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

165450-17-9 | |

| Record name | Neotame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165450-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotame [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165450179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neotame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ597D52EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neotame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

81 °C to 84 °C | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Foundational & Exploratory

Neotame's mechanism of action as a sweetener

An In-depth Technical Guide on the Core Mechanism of Action of Neotame as a Sweetener

Introduction to this compound

This compound, chemically known as N-(N-(3,3-Dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-methyl ester, is a high-potency, non-caloric artificial sweetener and flavor enhancer.[1][2] It is a derivative of the dipeptide formed by aspartic acid and phenylalanine, the same components as aspartame.[3] The key structural difference is the addition of a 3,3-dimethylbutyl group to the N-terminus of the aspartic acid moiety.[2] This modification significantly increases its sweetness potency, making it approximately 7,000 to 13,000 times sweeter than sucrose by mass, and 30 to 60 times sweeter than aspartame.[3][4][5][6] Approved by the U.S. FDA in 2002, this compound is utilized in a wide range of products, including beverages, baked goods, and tabletop sweeteners, valued for its clean, sugar-like taste and excellent stability.[3][7][8] The N-alkyl substitution also enhances its thermal stability compared to aspartame by preventing the formation of diketopiperazines.[4][9]

Core Mechanism: Interaction with the Sweet Taste Receptor

The sensation of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[10][11] this compound elicits its sweet taste by binding to this T1R2/T1R3 receptor complex.

Binding Site and Molecular Interactions

Numerous studies have established that this compound, like its precursor aspartame, binds specifically within a pocket in the large extracellular N-terminal domain of the T1R2 subunit, often referred to as the Venus Flytrap Domain (VFTD) or Amino-Terminal Domain (ATD).[10][11][12][13][14] The T1R3 subunit is essential for receptor function, but the primary recognition site for dipeptide-based sweeteners is on T1R2.

The high potency of this compound is attributed to its strong interaction with the receptor. The 3,3-dimethylbutyl group plays a crucial role by engaging in hydrophobic interactions with specific residues within the binding pocket, which enhances the binding affinity compared to aspartame.[10][15] Mutagenesis and molecular modeling studies have identified several key amino acid residues in the human T1R2 subunit that are critical for this compound binding and receptor activation.

| Residue (in hT1R2) | Role in this compound Interaction | Reference |

| S40, D142 | These residues are critical for the species-dependent difference in sweet taste perception and are involved in the spatial orientation for agonist binding and stabilizing the active conformation. | [10] |

| I67 | Modulates the higher affinity of this compound compared to aspartame. It interacts with the dimethylbutyl group of this compound through hydrophobic interactions. | [10][15][16] |

| Y103, S144, Y215, D278, E302 | These are among several critical residues within the VFT binding pocket demonstrated to be important for ligand recognition and receptor activation by aspartame-like sweeteners. | [16] |

Downstream Signaling Pathway

Activation of the T1R2/T1R3 receptor by this compound initiates an intracellular signaling cascade, often referred to as the canonical sweet taste pathway. This process converts the chemical signal of the sweetener binding into an electrical signal that is transmitted to the brain.

-

G-Protein Activation : Upon this compound binding, the T1R2/T1R3 receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein. The primary G-protein in taste cells is gustducin.[17]

-

Second Messenger Production : The activated G-protein (specifically, its βγ subunits) stimulates the enzyme phospholipase C-β2 (PLCβ2).[17] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release : IP3 binds to the IP3 receptor (IP3R3), an ion channel on the membrane of the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Activation : The increase in intracellular Ca²⁺ concentration activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5).[17]

-

Depolarization and Neurotransmitter Release : The opening of the TRPM5 channel allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, primarily ATP, which in turn activates afferent nerve fibers that transmit the "sweet" signal to the gustatory cortex in the brain.

Metabolism and Pharmacokinetics

Following oral administration, this compound is rapidly but incompletely absorbed.[4][18] In humans, approximately 20-34% of an oral dose is absorbed into the bloodstream.[4][7][18]

Metabolic Pathways

The primary metabolic pathway for this compound in humans is hydrolysis by non-specific esterases, which are widely distributed in the body.[4]

-

Major Pathway : This pathway involves the de-esterification of the methyl ester group, yielding N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine (termed de-esterified this compound) and methanol.[4][18] De-esterified this compound is the major metabolite found in plasma.[4]

-

Minor Pathways : Other minor metabolites are formed, including N-(3,3-dimethylbutyl)-L-aspartic acid and a carnitine conjugate of 3,3-dimethylbutyric acid found in urine.[4][18]

Crucially, the 3,3-dimethylbutyl group on the amino group of the aspartic acid moiety sterically hinders the action of peptidases.[9] This prevents the cleavage of the peptide bond and significantly reduces the production of phenylalanine compared to aspartame, making this compound safe for individuals with phenylketonuria (PKU) at normal consumption levels.[4][7][9]

Pharmacokinetic Data

This compound and its metabolites are not retained or concentrated in tissues and are rapidly eliminated from the body.[4][18]

| Parameter | Value / Description | Reference(s) |

| Relative Sweetness | 7,000–13,000 times sweeter than sucrose. | [3][4] |

| Acceptable Daily Intake (ADI) | 0.3 mg/kg body weight (US FDA); 2.0 mg/kg body weight (EFSA, JECFA). | [4][19] |

| Absorption | Rapid but incomplete; ~20-34% of an oral dose is absorbed in humans. | [4][7][18] |

| Time to Peak Plasma Conc. | ~0.5 hours for this compound. | [4] |

| Plasma Half-Life | ~0.75 hours for this compound; ~2 hours for de-esterified this compound. | [4] |

| Excretion | >80% of oral dose excreted in urine and feces within 48 hours. ~64% of the dose is excreted in feces as metabolites. | [4] |

| Major Metabolite | De-esterified this compound. | [4][18] |

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through various in vitro and in vivo studies. A common method to assess the activity of sweeteners on the T1R2/T1R3 receptor is the calcium mobilization assay.

Calcium Mobilization Assay Using HEK-293E Cells

This protocol provides a generalized methodology for measuring the activation of the sweet taste receptor by this compound in a heterologous expression system.

Objective: To quantify the dose-dependent response of cells co-expressing human T1R2 and T1R3 receptors to this compound by measuring changes in intracellular calcium concentration.

Materials:

-

HEK-293E cells

-

Expression plasmids for human T1R2 (hTas1R2) and human T1R3 (hTas1R3)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

This compound stock solution

-

96-well black-walled, clear-bottom microplates

-

Fluorescence imaging plate reader (e.g., FlexStation 3)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK-293E cells in appropriate medium until they reach 80-90% confluency.

-

Co-transfect the cells with plasmids containing the coding sequences for hTas1R2 and hTas1R3 using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells into 96-well microplates and incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye Fluo-4 AM, Pluronic F-127 (to aid dye dispersal), and probenecid (to prevent dye leakage).

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark to allow the cells to take up the dye.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

-

Assay Performance:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the 96-well plate into the fluorescence imaging plate reader. The instrument is programmed to add the this compound solutions and measure fluorescence simultaneously.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

The instrument automatically injects the this compound dilutions into the respective wells.

-

Immediately following injection, measure the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds for a period of 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

-

Normalize the response by expressing it as a percentage of the response to a saturating concentration of a known agonist or as ΔF/F₀, where F₀ is the baseline fluorescence.

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ (half-maximal effective concentration) value from the curve using a non-linear regression model (e.g., sigmoidal dose-response).

-

Conclusion

The mechanism of action of this compound as a sweetener is a well-defined process centered on its specific and high-affinity interaction with the T1R2 subunit of the T1R2/T1R3 sweet taste receptor. The binding, enhanced by its unique 3,3-dimethylbutyl group, initiates a canonical GPCR signaling cascade that results in the perception of a potent sweet taste. Its metabolic profile is characterized by rapid, incomplete absorption and efficient de-esterification into metabolites that are quickly eliminated from the body. This comprehensive understanding of its molecular interactions, signaling, and metabolism confirms its efficacy and provides a robust scientific foundation for its use in food and drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound: An Overview of the Next Generation Sweetener_Chemicalbook [chemicalbook.com]

- 3. caloriecontrol.org [caloriecontrol.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: the powerhouse sweetener - safety [people.wou.edu]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. sweeteners.org [sweeteners.org]

The Metabolic Journey of Neotame: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Neotame in vivo, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented is curated from a variety of scientific studies and regulatory assessments, offering a deep dive into the biotransformation of this high-intensity sweetener. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food science.

Executive Summary

This compound, a derivative of the dipeptide composed of L-aspartic acid and L-phenylalanine, is a non-nutritive sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[1] Its metabolic fate has been extensively studied in various species, including humans, rats, and dogs. The primary metabolic pathway involves rapid hydrolysis by non-specific esterases, leading to the formation of de-esterified this compound and methanol.[1] this compound is incompletely absorbed and rapidly eliminated from the body, with no evidence of accumulation in tissues.[1][2] This guide will explore the quantitative aspects of its metabolism, the methodologies used in these assessments, and a visual representation of its metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, this compound is rapidly but incompletely absorbed from the gastrointestinal tract. In humans, approximately 30-40% of an orally administered dose is absorbed.

Distribution

Absorbed this compound is distributed throughout the body via systemic circulation. However, studies have shown that this compound and its metabolites do not accumulate in any specific tissues. Radiolabeling studies in rats have demonstrated that the highest concentrations of radioactivity are found in the gastrointestinal tract, liver, and kidneys, consistent with its route of metabolism and excretion.

Metabolism

The metabolism of this compound is primarily characterized by the hydrolysis of its methyl ester group.

Major Metabolic Pathway: The principal metabolic transformation of this compound is its de-esterification by non-specific esterases, which are ubiquitous in the body, particularly in the blood and liver. This reaction yields two main products:

-

De-esterified this compound (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine): This is the major metabolite of this compound.

-

Methanol: Produced in small amounts, the levels of methanol from this compound consumption are considered insignificant compared to those from other dietary sources like fruits and vegetables.[2]

Minor Metabolic Pathways: A smaller fraction of this compound undergoes further metabolism, leading to the formation of several minor metabolites. These include:

-

N-(3,3-dimethylbutyl)-L-aspartic acid

-

3,3-dimethylbutyric acid

-

Carnitine conjugate of 3,3-dimethylbutyric acid

-

Glucuronide conjugate of 3,3-dimethylbutyric acid

Excretion

This compound and its metabolites are rapidly eliminated from the body, primarily through feces and urine. The majority of the administered dose is excreted within 48 to 72 hours.[3][4] Unabsorbed this compound is eliminated in the feces, while the absorbed portion and its metabolites are excreted in both urine and feces.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in various species.

Table 1: Excretion of this compound and Metabolites in Humans (% of Administered Dose)

| Compound | Urine | Feces | Total |

| This compound | ~1% | Not Detected | ~1% |

| De-esterified this compound | ~14% | ~52% | ~66% |

| Other Minor Metabolites | >1% | >1% | >2% |

| Total Excreted | ~34% | ~64% | ~98% |

Data compiled from studies involving oral administration of radiolabeled this compound.

Table 2: Excretion of this compound and Metabolites in Rats (% of Administered Dose)

| Compound | Route | Urine | Feces | Total |

| Total Radioactivity | Oral (15 mg/kg) | 8.5-10.8% | 84.5-87.2% | >93% |

| IV (15 mg/kg) | ~35% | ~59% | ~94% | |

| This compound | Oral/IV | Not Detected | Not Detected | Not Detected |

| De-esterified this compound | Oral/IV | Major Metabolite | Major Metabolite | Major Metabolite |

| N-(3,3-dimethylbutyl)-L-aspartic acid | Oral | Detected | - | - |

Data from studies using [¹⁴C]this compound.

Table 3: Excretion of this compound and Metabolites in Dogs (% of Administered Dose)

| Compound | Urine | Feces |

| This compound | 6-9% | Not available |

| De-esterified this compound | 19-20% | Major Metabolite |

Quantitative data for dogs is less detailed in the available literature compared to humans and rats.

Experimental Protocols

The characterization and quantification of this compound and its metabolites have been accomplished through a series of key experimental studies, primarily involving radiolabeling and advanced analytical techniques.

Radiolabeling Studies

-

Objective: To trace the absorption, distribution, metabolism, and excretion of this compound.

-

Methodology:

-

Synthesis: this compound is synthesized with a radioactive isotope, typically Carbon-14 ([¹⁴C]), incorporated into its structure.

-

Administration: A known dose of [¹⁴C]this compound is administered to test subjects (e.g., rats, dogs, humans), usually orally.

-

Sample Collection: Biological samples, including blood, urine, and feces, are collected at various time points. In animal studies, tissues may also be collected.

-

Analysis: The total radioactivity in each sample is measured using liquid scintillation counting. This provides a quantitative measure of the parent compound and all its metabolites.

-

Metabolite Profiling: The collected samples are then subjected to chromatographic separation to isolate the parent drug and its metabolites. The structure of the metabolites is elucidated using techniques like mass spectrometry.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection is the most common analytical technique for the determination of this compound and its metabolites in biological matrices.

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.

-

Urine: Urine samples are often diluted and then directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

-

Feces: Fecal samples are typically homogenized with a suitable solvent, followed by extraction and cleanup steps to remove interfering substances.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns, such as C18, are commonly used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV Detection: Detection is typically performed at a wavelength of around 210 nm.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). Electrospray ionization (ESI) is a common ionization source. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

-

-

Visualization of Metabolic Pathways

The following diagrams illustrate the metabolic pathways of this compound and a general workflow for its analysis.

Caption: Major and minor metabolic pathways of this compound in vivo.

Caption: General experimental workflow for this compound analysis.

Conclusion

The metabolic profile of this compound is well-characterized, demonstrating rapid metabolism and elimination from the body. The primary pathway of de-esterification results in the formation of de-esterified this compound, which is the major metabolite. The quantitative data from human and animal studies consistently show that this compound and its metabolites are not retained in the body. The analytical methodologies, particularly radiolabeling studies and LC-MS/MS, have provided a robust understanding of its in vivo fate. This comprehensive ADME profile is a cornerstone of the safety assessments of this compound for its use as a high-intensity sweetener in the food industry. Further research could focus on providing more detailed quantitative data in a wider range of species and further elucidating the specific enzymes involved in the minor metabolic pathways.

References

- 1. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Artificial Sweetener this compound on the Gut Microbiome and Fecal Metabolites in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Food consumption and body weight changes with this compound, a new sweetener with intense taste: differentiating effects of palatability from toxicity in dietary safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of sample preparation procedures of inductively coupled plasma to measure elements in dog’s hair - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological studies and safety assessment of Neotame

An In-depth Technical Guide to the Toxicological Studies and Safety Assessment of Neotame

Introduction

This compound, a derivative of the dipeptide composed of L-aspartic acid and L-phenylalanine, is a non-caloric, high-intensity sweetener.[1][2][3] Chemically designated as N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, it is approximately 7,000 to 13,000 times sweeter than sucrose.[2][3][4] Its intense sweetness and flavor-enhancing properties allow for its use in very small quantities in a wide range of food and beverage products.[4][5] This guide provides a comprehensive overview of the toxicological studies and safety assessments that have been conducted on this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been extensively studied in various species, including mice, rats, dogs, rabbits, and humans.[1][6]

Absorption and Distribution: Following oral administration in humans, this compound is rapidly but incompletely absorbed, with about 34% of a 0.25 mg/kg body weight (bw) dose being absorbed into the bloodstream.[4] Peak plasma concentrations are typically reached within 0.5 hours.[4] Studies show that this compound and its metabolites are not retained or concentrated in specific tissues.[1][4]

Metabolism: The primary metabolic pathway for this compound in humans involves the hydrolysis of the methyl ester group by non-specific esterases, yielding de-esterified this compound and methanol.[2][4][7][8] De-esterified this compound is the major metabolite found in plasma and has a half-life of approximately 2 hours.[1][4] Due to the very small amounts of this compound used in foods, the resulting methanol exposure is considered insignificant compared to that from other dietary sources like fruit juices.[4][6]

Excretion: this compound and its metabolites are rapidly eliminated from the body, primarily through urine and feces.[2][4][8][9] In humans, over 80% of an oral dose is excreted within 48 hours.[4] The majority of the excreted substance is in the form of metabolites, with de-esterified this compound being the most abundant in feces.[4]

References

- 1. This compound (JECFA 52, 2004) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound â A Powerful and Safe Sweetener [cfs.gov.hk]

- 6. This compound: the powerhouse sweetener - safety [people.wou.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Neotame's Biological Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotame, a derivative of the dipeptide composed of aspartic acid and phenylalanine, is a high-intensity artificial sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[1][2] Approved by the U.S. Food and Drug Administration (FDA) in 2002, it is utilized as a non-nutritive sweetener and flavor enhancer in a wide variety of food products.[1][3] This technical guide provides a comprehensive overview of the biological effects of this compound, focusing on its metabolism, interaction with cellular signaling pathways, and toxicological profile. The information is intended for researchers, scientists, and drug development professionals engaged in the study of food additives and their physiological impacts.

Pharmacokinetics and Metabolism

Following oral administration, this compound is rapidly but incompletely absorbed.[1] In humans, approximately 34% of an oral dose is absorbed into the bloodstream.[1] The primary metabolic pathway involves the hydrolysis of the methyl ester group by non-specific esterases, yielding de-esterified this compound and methanol.[1][2][4] De-esterified this compound is the principal metabolite found in plasma.[1] this compound and its metabolites do not accumulate in tissues and are rapidly excreted, primarily through feces and urine within 48 to 72 hours.[1][2][5]

| Parameter | Human Data | Animal Model Data (Species) | Reference |

| Absorption | ~34% of oral dose | ~20-30% (rats, dogs) | [1][5][6] |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | Not specified | [1] |

| Plasma Half-life (t1/2) | ~0.75 hours (this compound), ~2 hours (de-esterified this compound) | Not specified | [1] |

| Primary Metabolite | De-esterified this compound | De-esterified this compound | [1][6] |

| Excretion | >80% within 48 hours (~64% feces, remainder in urine) | >90% within 48 hours (rats) | [1][6] |

Interaction with Sweet Taste Receptors and Signaling Pathways

This compound's intense sweetness is mediated through its interaction with the T1R2/T1R3 G-protein coupled receptor (GPCR), which functions as the primary sweet taste receptor.[3][7] Binding of this compound to the T1R2 subunit of this heterodimeric receptor activates a downstream signaling cascade.[7][8] This activation leads to the dissociation of the G-protein gustducin, followed by the activation of phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ ultimately leads to neurotransmitter release and the perception of sweetness.

Recent studies have also indicated that this compound can directly affect intestinal epithelial cells through the T1R3 receptor, independent of T1R2.[3][9] This interaction has been shown to induce apoptosis and increase intestinal permeability in vitro.[3][9]

Effects on the Gut Microbiome

Emerging research indicates that this compound consumption can alter the composition and function of the gut microbiome.[10][11] Studies in mice have demonstrated that a four-week administration of this compound led to a reduction in alpha-diversity and a shift in beta-diversity of the gut microbiota.[10][11] Specifically, a decrease in the Firmicutes phylum and an increase in the Bacteroidetes phylum were observed.[10][11] These changes in microbial composition were associated with alterations in metabolic pathways, including a decrease in genes responsible for butyrate synthesis.[10] Furthermore, this compound exposure has been shown to increase biofilm formation in model gut bacteria such as E. coli and E. faecalis.[3]

| Finding | Experimental Model | Dosage | Duration | Reference |

| Reduced alpha-diversity of gut microbiome | CD-1 Mice | 37.5 mg/kg body weight/day | 4 weeks | [10][11][12] |

| Altered beta-diversity of gut microbiome | CD-1 Mice | 37.5 mg/kg body weight/day | 4 weeks | [10][11] |

| Decreased Firmicutes, Increased Bacteroidetes | CD-1 Mice | 37.5 mg/kg body weight/day | 4 weeks | [10][11] |

| Increased biofilm formation | E. coli and E. faecalis (in vitro) | 100 µM | Not specified | [3] |

| Altered fecal metabolite profiles | CD-1 Mice | 37.5 mg/kg body weight/day | 4 weeks | [10][11] |

Toxicological Profile

The safety of this compound has been evaluated in numerous toxicological studies, and it is generally considered non-carcinogenic and non-mutagenic.[1] Regulatory agencies have established an Acceptable Daily Intake (ADI) for this compound.

| Regulatory Body | Acceptable Daily Intake (ADI) | No-Observed-Adverse-Effect Level (NOAEL) | Reference |

| U.S. FDA | 0.3 mg/kg body weight/day | Not specified | [1] |

| EFSA (European Food Safety Authority) | 2 mg/kg body weight/day | 200 mg/kg body weight/day (humans) | [1] |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 2 mg/kg body weight/day | Not specified | [13] |

Despite its established safety profile at regulated levels, some in vitro studies have reported potential adverse effects at higher concentrations. For instance, exposure of the Caco-2 human intestinal epithelial cell line to this compound has been shown to induce apoptosis and increase monolayer permeability.[3][9][14] These effects were observed at concentrations starting from 1 µM for barrier disruption and 0.1 mM for cell death.[3] It is important to note that these are in vitro findings, and their physiological relevance in humans requires further investigation.[15]

Experimental Protocols

In Vitro Intestinal Epithelial Cell Viability and Permeability Assay

This protocol is based on methodologies described in studies investigating the direct effects of this compound on intestinal cells.[3]

-

Cell Culture: Caco-2 human colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability (MTT Assay):

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 10 mM) for 24 hours.

-

Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

-

Epithelial Permeability (FITC-Dextran Assay):

-

Caco-2 cells are seeded on Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer.

-

The integrity of the monolayer is confirmed by measuring transepithelial electrical resistance (TEER).

-

This compound is added to the apical side of the Transwell, and fluorescein isothiocyanate-dextran (FITC-dextran) is added as a permeability marker.

-

After a specified incubation period (e.g., 24 hours), samples are taken from the basolateral compartment, and fluorescence is measured to determine the amount of FITC-dextran that has crossed the monolayer.

-

In Vivo Gut Microbiome Analysis

This protocol is a generalized representation based on methodologies from murine studies on this compound.[10][11]

-

Animal Model and Treatment:

-

Male CD-1 mice are acclimated for one week.

-

Mice are randomly assigned to a control group (receiving water) and a this compound-treated group.

-

This compound is administered daily via oral gavage at a specified dose (e.g., 37.5 mg/kg body weight) for a period of four weeks.

-

-

Fecal Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period and immediately stored at -80°C.

-

DNA Extraction and 16S rRNA Gene Sequencing:

-

Microbial DNA is extracted from fecal samples using a commercially available kit.

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.

-

The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic and Statistical Analysis:

-

Sequencing reads are processed to remove low-quality reads and chimeras.

-

Operational taxonomic units (OTUs) are clustered, and taxonomic assignment is performed.

-

Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated.

-

Statistical analyses are performed to identify significant differences in microbial composition and diversity between the control and this compound-treated groups.

-

Conclusion

This compound is a potent artificial sweetener with a well-established safety profile at currently approved levels of consumption. Its primary biological interaction is with the T1R2/T1R3 sweet taste receptor, initiating a signaling cascade that results in the perception of sweetness. However, recent research has highlighted potential biological effects beyond taste perception, particularly concerning the gut microbiome and direct interactions with intestinal epithelial cells. While in vivo studies in animal models have demonstrated alterations in gut microbial composition and metabolism, further research is required to fully elucidate the long-term health implications of these findings in humans. The provided experimental protocols offer a foundation for continued investigation into the nuanced biological effects of this compound and other artificial sweeteners.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of the Artificial Sweetener this compound on the Gut Microbiome and Fecal Metabolites in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The artificial sweetener this compound negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound: the powerhouse sweetener - safety [people.wou.edu]

- 6. This compound (JECFA 52, 2004) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The artificial sweetener this compound negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of the Artificial Sweetener this compound on the Gut Microbiome and Fecal Metabolites in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Common Sweetener this compound Damages Gut Cells | Technology Networks [technologynetworks.com]

Neotame: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotame, a high-intensity artificial sweetener, is a derivative of the dipeptide composed of L-aspartic acid and L-phenylalanine. Its unique molecular structure, characterized by the addition of a 3,3-dimethylbutyl group to the amino group of aspartic acid, confers significantly higher sweetness potency and greater chemical stability compared to its predecessor, aspartame. This technical guide provides an in-depth exploration of the molecular and chemical characteristics of this compound, including its synthesis, solubility, stability under various conditions, and metabolic fate. Detailed experimental protocols for its analysis and quantitative data are presented to support research and development applications.

Molecular Structure and Identification

This compound is chemically known as N-(N-(3,3-dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-methyl ester.[1][2] It is a dipeptide-based sweetener derived from aspartame.[1][3] The key structural feature that distinguishes this compound from aspartame is the presence of a bulky 3,3-dimethylbutyl group attached to the N-terminus of the aspartic acid residue.[1][2][4] This modification is responsible for its enhanced sweetness and stability.[1][4]

| Identifier | Value |

| IUPAC Name | (3S)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[5][6] |

| Chemical Formula | C₂₀H₃₀N₂O₅[3][5][7] |

| Molecular Weight | 378.46 g/mol [5][8] |

| CAS Number | 165450-17-9[5][7][8] |

| Appearance | White to off-white crystalline powder[5][7] |

Synthesis of this compound

This compound is synthesized via a one-step reductive alkylation of aspartame with 3,3-dimethylbutyraldehyde.[4][8] This process involves the formation of a Schiff base between the primary amine of aspartame and the aldehyde, which is subsequently reduced to a secondary amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aspartame

-

3,3-dimethylbutyraldehyde

-

Methanol (solvent)[4]

-

Palladium on carbon (catalyst)[4]

-

Hydrogen gas

-

Diatomaceous earth (optional, as a filter aid)[4]

-

Formic acid (alternative reducing agent)[9]

Procedure:

-

Aspartame is dissolved in methanol in a reaction vessel.

-

3,3-dimethylbutyraldehyde is added to the mixture. The molar ratio of 3,3-dimethylbutyraldehyde to aspartame is typically between 1.1:1 and 2.0:1.[9]

-

A palladium on carbon catalyst is added to the reaction mixture.

-

The vessel is purged with hydrogen gas and the reaction is allowed to proceed under hydrogen pressure at a controlled temperature (typically 35-65°C) for 8-24 hours.[9]

-

Upon completion of the reaction, the catalyst is removed by filtration, potentially with the aid of diatomaceous earth.

-

The methanol is partially removed by distillation under reduced pressure to yield a slurry.[9]

-

Water is added to the slurry to precipitate the this compound.

-

The precipitated this compound is isolated by filtration or centrifugation, washed with water, and dried under vacuum.

-

Recrystallization from an ethanol-water solution can be performed for further purification.[9]

Synthesis of this compound

Caption: Reductive alkylation of aspartame to synthesize this compound.

Chemical Characteristics

Solubility

This compound is sparingly soluble in water but exhibits high solubility in ethanol.[4] Its solubility in water increases with temperature.

| Solvent | Temperature (°C) | Solubility (g/kg) |

| Water | 15 | 10.6[6] |

| Water | 25 | 12.6[4][6] |

| Water | 40 | 18.0[6] |

| Water | 50 | 25.2[6] |

| Ethanol | 15 | >1000[6] |

| Ethyl Acetate | 15 | 43.6[6] |

| Ethyl Acetate | 25 | 77.0[6] |

| Ethyl Acetate | 40 | 238[6] |

| Ethyl Acetate | 50 | 872[6] |

Stability

This compound is significantly more stable than aspartame, particularly in aqueous solutions and at elevated temperatures.[6] This enhanced stability is attributed to the 3,3-dimethylbutyl group, which sterically hinders the intramolecular cyclization to form a diketopiperazine, a common degradation pathway for aspartame.[6]

The stability of this compound in solution is pH and temperature-dependent. It exhibits optimal stability in the pH range of 3.0 to 5.5.[8] The primary degradation pathway in aqueous solutions is the hydrolysis of the methyl ester group, yielding de-esterified this compound.[8][10]

| pH | Temperature (°C) | Half-life |

| 3.0 | 25 | 77 days[11] |

| 4.5 | 25 | 208 days[11][12] |

| 4.5 | 40 | 45 days[11][12] |

| 7.0 | 25 | 14 days[11] |

Experimental Protocol: Stability Testing of this compound

Objective: To determine the stability of this compound in an aqueous solution at a specific pH and temperature.

Materials:

-

This compound

-

Buffer solution of the desired pH (e.g., 0.1 M phosphate buffer)

-

High-purity water

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile and a buffered aqueous solution)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the desired buffer.

-

Aliquots of the this compound solution are placed in sealed vials and stored in a temperature-controlled environment.

-

At predetermined time intervals, a vial is removed, and the concentration of this compound is quantified using a validated HPLC method.

-

The HPLC analysis is performed using a C18 column with a mobile phase composition suitable for separating this compound from its degradation products. Detection is typically carried out at 210 nm.[3][6]

-

The concentration of this compound is plotted against time, and the data is fitted to an appropriate kinetic model (e.g., pseudo-first-order) to determine the degradation rate constant and half-life.[8]

Sweetness Profile

This compound is a high-intensity sweetener, estimated to be 7,000 to 13,000 times sweeter than sucrose.[4][6] It has a clean, sweet taste with no significant bitter or metallic aftertaste.[5]

Metabolism and Excretion

In the human body, this compound is rapidly but incompletely absorbed.[4] The primary metabolic pathway is the hydrolysis of the methyl ester bond by non-specific esterases, which are widely distributed throughout the body.[4] This enzymatic action results in the formation of de-esterified this compound and methanol.[4]

The major metabolite, de-esterified this compound, has a plasma half-life of approximately 2 hours.[4] this compound and its metabolites are not retained or concentrated in tissues.[4] Excretion occurs primarily through feces (about 64%) and urine (over 80% of the original dose within 48 hours).[4] The amount of methanol produced from the metabolism of this compound at recommended consumption levels is considered insignificant compared to the amount found naturally in many common foods.[4]

Metabolic Pathway of this compound

Caption: Primary metabolic pathway of this compound in the human body.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound in various matrices.[3][5]

Experimental Protocol: HPLC Analysis of this compound in a Beverage Sample

Objective: To quantify the concentration of this compound in a beverage sample.

Materials:

-

Beverage sample

-

This compound analytical standard

-

HPLC system with a UV or diode array detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 4.0) and acetonitrile.[3]

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

The beverage sample is degassed (if carbonated).

-

A known volume of the sample is passed through a C18 SPE cartridge to remove interfering matrix components.

-

The cartridge is washed, and this compound is eluted with a suitable solvent (e.g., methanol or a mixture of ammonium chloride and acetonitrile).[3]

-

The eluate is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Quantification:

-

A calibration curve is constructed by injecting standard solutions of this compound of known concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration in the beverage.

-

Conclusion

This compound's distinct molecular structure, featuring the N-3,3-dimethylbutyl group, provides it with exceptional sweetness potency and enhanced stability, making it a versatile and widely used artificial sweetener in the food and pharmaceutical industries. Understanding its chemical characteristics, synthesis, and metabolic fate is crucial for its effective and safe application in various products. The provided experimental protocols offer a foundation for researchers and scientists to analyze and further investigate the properties of this high-intensity sweetener.

References

- 1. This compound: An Overview of the Next Generation Sweetener_Chemicalbook [chemicalbook.com]

- 2. CN105651893A - HPLC (high performance liquid chromatography) determination method for this compound content in feed additive - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Determination of this compound in various foods by high-performance liquid chromatography coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. How is this compound made? | PDF [slideshare.net]

- 8. asianpubs.org [asianpubs.org]

- 9. CN101270092B - A method for synthesizing this compound - Google Patents [patents.google.com]

- 10. fao.org [fao.org]

- 11. neotameindia.in [neotameindia.in]

- 12. hz-focus.com [hz-focus.com]

The Molecular Basis of Neotame's Potent Sweetness: An In-depth Guide to its Interaction with the T1R2/T1R3 Receptor

Introduction

Neotame, a high-potency artificial sweetener derived from aspartame, is characterized by an intense sweetness several thousand times that of sucrose. This potent effect is mediated through a specific interaction with the primary mammalian sweet taste receptor. This receptor is a heterodimer of two class C G-protein coupled receptors (GPCRs), T1R2 and T1R3, which combine to form a functional unit capable of recognizing a wide array of sweet-tasting molecules.[1][2][3] Each subunit consists of a large extracellular N-terminal Venus flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[2][4][5] Understanding the precise molecular interactions between this compound and the T1R2/T1R3 receptor is crucial for the rational design of novel sweeteners and taste modulators. This technical guide provides a detailed overview of the binding mechanism, the downstream signaling cascade, and the experimental protocols used to elucidate these interactions.

Molecular Interaction of this compound with the T1R2/T1R3 Receptor

Experimental evidence from studies using human-rat chimeric receptors, site-directed mutagenesis, and computational homology modeling has pinpointed the binding site for this compound to the Venus flytrap (VFT) domain of the T1R2 subunit.[2][3][4][6][7] Unlike some natural sugars that may interact with both T1R2 and T1R3, this compound's activity is critically dependent on the T1R2 subunit.[8][9][10]

The binding pocket is located in a cleft within the T1R2-VFT domain.[6][11] Specific amino acid residues are crucial for this interaction, and variations in these residues between species can explain differences in sweet taste perception.[6] For instance, humans, apes, and Old World monkeys perceive this compound as sweet, while New World monkeys and rodents do not.[6][12] This species-dependent sensitivity is largely determined by a few key residues:

-

S40 and D142 : These residues in human T1R2 (hT1R2) are critical for the species-dependent response to this compound.[6][13] They are believed to facilitate the correct spatial orientation for agonist binding and stabilize the closed, active conformation of the receptor.[13]

-

I67 : This residue in hT1R2 is thought to modulate the higher affinity of this compound compared to its parent compound, aspartame.[6][13] It interacts with this compound's hydrophobic 3,3-dimethylbutyl group, an interaction that is less favorable in species with a more hydrophilic residue at this position.[6]

The binding of this compound within the VFT domain of T1R2 induces a conformational change, stabilizing the "closed" state of the domain. This structural change is the initial step that triggers the downstream intracellular signaling cascade.

Quantitative Analysis of this compound-Receptor Interaction

The potency of a sweetener is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response in a functional assay. This compound is characterized by a very low EC₅₀ value, reflecting its high potency.

| Compound | EC₅₀ Value (μM) | Receptor | Assay Type |

| This compound | 2.26 ± 0.23 | Human T1R2/T1R3 | Cell-based functional assay (Ca²⁺ mobilization) |

| This compound | Potency increased 1.3- to 2.5-fold | Human T1R2/T1R3 | Cell-based assay with Positive Allosteric Modulator (SE-1 at 50 µM) |

Table 1: Quantitative data on this compound's interaction with the human sweet taste receptor. Data sourced from functional expression studies.[4][14][15]

Signaling Pathway Activation

The binding of this compound to the T1R2/T1R3 receptor initiates an intracellular signaling cascade characteristic of GPCRs. This pathway translates the extracellular binding event into a cellular response that ultimately leads to the perception of sweetness.

-

Receptor Activation : this compound binds to the VFT domain of the T1R2 subunit, causing a conformational change that activates the heterodimeric receptor.

-

G-Protein Coupling : The activated receptor couples to a heterotrimeric G-protein, predominantly gustducin, located on the intracellular side of the membrane.[16][17] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit (Gα-gustducin).

-

Effector Enzyme Activation : The activated Gα-gustducin subunit dissociates and activates phospholipase C β2 (PLCβ2).[16][17]

-

Second Messenger Production : PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16]

-

Intracellular Calcium Release : IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm and increasing intracellular calcium concentration.[16][17]

-

Channel Activation and Depolarization : The rise in intracellular Ca²⁺ activates the transient receptor potential cation channel, subfamily M, member 5 (TRPM5).[16][17] Activation of this monovalent cation channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell.

-

Neurotransmitter Release : The cell depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent gustatory nerve fibers that transmit the "sweet" signal to the brain.[16][17]

Experimental Protocols

The characterization of this compound's interaction with its receptor relies on several key in vitro methodologies.

Cell-Based Functional Assay Using Calcium Mobilization

This is the primary method for quantifying the activation of the sweet taste receptor by ligands. It measures the increase in intracellular calcium that occurs as a result of the signaling cascade.

1. Cell Line and Receptor Expression:

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells are commonly used due to their robust growth and high transfection efficiency.[6][7]

-

Transfection: Cells are transiently or stably co-transfected with expression plasmids containing the full-length cDNAs for human T1R2 and T1R3. A G-protein subunit, such as Gα15 or a chimeric Gα, is often co-expressed to ensure efficient coupling of the receptor to the downstream signaling pathway.[7]

2. Assay Protocol:

-

Cell Seeding: Transfected cells are seeded into 96-well microplates and cultured until they form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for approximately 1 hour.[6]

-

Ligand Application: The plate is placed into a fluorescence imaging plate reader (e.g., FlexStation 3). Baseline fluorescence is measured before the automated addition of this compound at various concentrations.[6]

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the increase in fluorescence intensity over time.

-

Analysis: The peak fluorescence response is measured for each concentration. The data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.[15]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the T1R2 or T1R3 proteins that are critical for this compound binding and receptor activation.

1. Mutagenesis Protocol:

-

The expression plasmid containing the gene for hT1R2 is used as a template.

-

Polymerase Chain Reaction (PCR) with specifically designed primers is used to introduce a specific nucleotide change, resulting in the desired amino acid substitution (e.g., changing Isoleucine at position 67 to Serine).[6]

-

The mutated plasmid is sequenced to confirm the desired mutation.

2. Functional Analysis:

-

HEK-293 cells are co-transfected with the mutated T1R2 plasmid and the wild-type T1R3 plasmid.

-

The cell-based functional assay described above is performed to determine if the mutation alters the receptor's response to this compound (e.g., a rightward shift in the dose-response curve, indicating lower potency, or a complete loss of response).[6][11]

Conclusion

The intense sweetness of this compound is a direct result of its high-affinity interaction with a specific binding pocket within the Venus flytrap domain of the T1R2 subunit of the sweet taste receptor. This binding event stabilizes an active conformation of the T1R2/T1R3 heterodimer, initiating a well-defined G-protein signaling cascade that culminates in neurotransmitter release and the perception of a sweet taste. The molecular details of this interaction, elucidated through a combination of functional cell-based assays, site-directed mutagenesis, and computational modeling, provide a robust framework for understanding sweet taste perception and for the future development of novel, potent, and safe sweeteners for the food and pharmaceutical industries.

References

- 1. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. caloriecontrol.org [caloriecontrol.org]

- 9. cube-biotech.com [cube-biotech.com]

- 10. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jneurosci.org [jneurosci.org]

- 13. researchgate.net [researchgate.net]

- 14. Positive allosteric modulators of the human sweet taste receptor enhance sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 17. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into Neotame's Influence on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early scientific studies concerning the impact of the artificial sweetener neotame on the gut microbiota. It is designed to offer a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes. The following sections summarize the findings from pivotal in-vivo and in-vitro research, offering insights into the complex interactions between this compound and the intestinal microbiome.

In-Vivo Evidence: Murine Model Insights

An early and significant study explored the effects of this compound consumption on the gut microbiome and fecal metabolites in mice. The findings from this research indicate that this compound can induce notable shifts in the composition and metabolic function of the gut microbiota.[1][2][3][4]

Quantitative Impact on Gut Microbiota Composition

After a four-week period of this compound consumption, significant alterations in the gut microbial community were observed in male CD-1 mice.[2][3] This included a reduction in the overall diversity of the gut microbiome (alpha-diversity) and a shift in the overall community structure (beta-diversity).[1][2][3][4]

Table 1: Summary of this compound-Induced Changes in Murine Gut Microbiota

| Taxonomic Level | Bacterial Group | Observed Change | Reference |

| Phylum | Firmicutes | Significantly Decreased | [1][2][3][5] |

| Phylum | Bacteroidetes | Significantly Increased | [1][2][3][5] |

| Family | Lachnospiraceae | Multiple genera significantly lower | [2][3] |

| Family | Ruminococcaceae | Multiple genera significantly lower | [2][3] |

| Genus | Blautia | Significantly Lower | [2][3][6] |

| Genus | Dorea | Significantly Lower | [2][3][6] |

| Genus | Oscillospira | Significantly Lower | [2][3][6] |

| Genus | Ruminococcus | Significantly Lower | [2][3][6] |

| Genus | Bacteroides | Largely Enriched | [3] |

Alterations in Fecal Metabolite Profiles

Consistent with the changes in the gut microbiota, this compound consumption also led to significant alterations in the fecal metabolite profiles of the mice.[1][2][3][4]

Table 2: this compound-Induced Changes in Murine Fecal Metabolites

| Metabolite Class | Specific Metabolite | Observed Change | Reference |

| Fatty Acids & Lipids | Multiple (e.g., linoleic acid, stearic acid) | Consistently Higher | [1][2][3][4] |

| Sterols | Cholesterol | Consistently Higher | [1][2][3][4] |

| Organic Acids | Malic acid | Largely Decreased | [1][2][3][4] |

| Organic Acids | Glyceric acid | Largely Decreased | [1][2][3][4] |

Predicted Metabolic Pathway Alterations

A computational analysis to predict the functional capabilities of the altered gut microbiome indicated a shift in metabolic patterns.[1][2][3] Pathways related to amino acid metabolism and lipopolysaccharide (LPS) biosynthesis were enriched in the this compound-treated group.[2][3] Conversely, pathways associated with fatty acid and carbohydrate metabolism were generally lower.[2][3] Notably, a decrease was observed in key genes involved in the synthesis of butyrate, a crucial short-chain fatty acid for gut health.[1][2][3][7]

Experimental Protocol: In-Vivo Murine Study

The study utilized male CD-1 mice and involved a four-week experimental period. Fecal samples were collected for analysis of the gut microbiome and metabolites.

In-Vitro Evidence: Intestinal Epithelial and Bacterial Co-culture Models

More recent research has utilized in-vitro models to investigate the direct effects of this compound on human intestinal cells and representative gut bacteria, providing mechanistic insights into the observations from animal studies.[8][9]

Direct Effects on Intestinal Epithelial Cells

Exposure of a human intestinal epithelial cell line (Caco-2) to physiologically relevant concentrations of this compound resulted in several adverse effects.

Table 3: Summary of this compound's Effects on Caco-2 Intestinal Epithelial Cells

| Effect | Observation | Reference |

| Cell Viability | Decreased | [8][9] |

| Apoptosis | Increased | [8][9] |

| Monolayer Permeability | Enhanced (barrier disruption) | [8][9] |

| Tight Junction Protein | Reduced Claudin-3 expression | [8][9] |

These effects were found to be mediated, at least in part, through the sweet taste receptor T1R3, as siRNA knockdown of this receptor attenuated the this compound-induced loss of cell viability and barrier function.[8][9][10]

Impact on Gut Bacteria Pathogenicity

In-vitro studies using model gut bacteria, Escherichia coli and Enterococcus faecalis, demonstrated that this compound can increase their pathogenic potential.[8][9]

Table 4: this compound's Effects on Model Gut Bacteria

| Effect | E. coli | E. faecalis | Reference |

| Biofilm Formation | Significantly Increased | Significantly Increased | [8][9] |

| Adhesion to Caco-2 cells | Increased | Increased | [8][9] |

| Invasion of Caco-2 cells | Increased | No significant effect | [8][9] |

| Cytotoxicity of bacterial metabolites | Reduced Caco-2 cell viability | No significant effect | [8][9] |

Proposed Signaling Pathway

Based on these in-vitro findings, a dual-pathway model for this compound's impact on the gut has been proposed. This compound can directly affect intestinal epithelial cells via the T1R3 receptor, and indirectly by promoting pathogenic characteristics in commensal gut bacteria.[8][9]

Experimental Protocol: In-Vitro Co-culture Study

This research involved the use of the Caco-2 human intestinal epithelial cell line and cultures of E. coli and E. faecalis.

Summary and Future Directions

Early studies on the impact of this compound on the gut microbiota, conducted in both animal models and in-vitro systems, suggest that this artificial sweetener is not inert within the gastrointestinal tract. In-vivo research points to a dysbiosis of the gut microbiome, characterized by a decrease in beneficial Firmicutes and an increase in Bacteroidetes, along with altered fecal metabolite profiles.[1][2][3][5] In-vitro studies provide a potential mechanism for these observations, demonstrating direct negative effects on intestinal epithelial cells and an increase in the pathogenic potential of certain commensal bacteria.[8][9]

It is important to note the limitations of these early studies, including the use of animal models, which may not fully translate to human physiology, and the in-vitro nature of the mechanistic studies.[2][3] Further research, including well-controlled human clinical trials, is necessary to fully elucidate the long-term consequences of this compound consumption on the human gut microbiome and overall health. Professionals in drug development should consider these findings when evaluating the potential interactions of new chemical entities with the gut microbiome, particularly those with structural similarities to artificial sweeteners.

References

- 1. Effects of the Artificial Sweetener this compound on the Gut Microbiome and Fecal Metabolites in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of the Artificial Sweetener this compound on the Gut Microbiome and Fecal Metabolites in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. apcz.umk.pl [apcz.umk.pl]

- 6. Non/Low-Caloric Artificial Sweeteners and Gut Microbiome: From Perturbed Species to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artificial Sweeteners: History and New Concepts on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The artificial sweetener this compound negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The artificial sweetener this compound negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - The artificial sweetener this compound negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

Methodological & Application

Analytical Methods for Neotame Detection in Food Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of neotame in various food matrices. The methods described herein are based on established and validated techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection. These protocols are intended to guide researchers and analysts in the accurate quantification of this compound for quality control, regulatory compliance, and research purposes.

Introduction to this compound and its Analysis

This compound is a high-intensity, non-nutritive artificial sweetener and flavor enhancer, approximately 7,000 to 13,000 times sweeter than sucrose. Its chemical structure, which includes L-aspartic acid and L-phenylalanine moieties with an additional 3,3-dimethylbutyl group, provides high sweetness intensity. Due to its potency, this compound is used at very low concentrations in a wide range of food products, including beverages, dairy products, baked goods, and tabletop sweeteners. The low levels of use and the complexity of food matrices present analytical challenges for its accurate determination.

High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the analysis of this compound in foodstuffs.[1] Common detection methods include Ultraviolet (UV) detection and Mass Spectrometry (MS), with the latter offering higher sensitivity and selectivity, which is particularly advantageous for complex matrices and trace-level detection.[2][3][4]

Analytical Methods: An Overview

The choice of analytical method for this compound determination depends on the food matrix, the required sensitivity, and the available instrumentation. The two primary methods detailed in this document are:

-

HPLC with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quality control where this compound concentrations are relatively higher.

-

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method ideal for complex food matrices, confirmatory analysis, and the determination of trace levels of this compound.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. This allows for a direct comparison of their capabilities.

Table 1: Performance of HPLC-UV Methods for this compound Detection

| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Range (%) | Reference |

| Cake and Ice Cream | - | - | 96.08 - 98.62 | [5] |

| Various Foods | 0.5 µg/mL | - | 81.1 - 107.2 | [2][3] |

| General Foodstuffs | - | 0.5 mg/kg | >92 | [1][6] |

Table 2: Performance of HPLC-MS/MS Methods for this compound Detection

| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Range (%) | Reference |

| Various Foods | 3.3 ng/mL | - | 81.6 - 105.8 | [2][3] |

| Beverages | - | 0.125 µg/mL (in-sample) | 72 - 114 | [7] |

| Various Foods | - | 0.1 µg/kg | 75 - 120 | [4] |

| Beverages, Dairy, Fish | <0.25 µg/mL | <2.5 µg/mL | 84.2 - 106.7 | [8] |

Experimental Protocols

Protocol 1: Determination of this compound in Beverages by HPLC-UV

This protocol is suitable for the analysis of this compound in clear liquid matrices such as soft drinks and juices.

4.1.1. Principle

This compound is extracted from the beverage sample, separated from other components by reversed-phase HPLC, and quantified by UV detection at 210 nm.

4.1.2. Apparatus and Reagents

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

This compound analytical standard

4.1.3. Sample Preparation

-

Degas carbonated beverages by sonication or gentle stirring.

-